N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide
Description
N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide is a benzimidazole-derived compound featuring a nicotinamide scaffold substituted with a methoxy group at the 2-position and a benzimidazolylmethyl moiety at the N-position. This structure combines the aromatic heterocyclic properties of benzimidazole with the pyridine-based nicotinamide framework, which is critical for interactions with biological targets such as enzymes or receptors. The methoxy group enhances solubility compared to non-polar substituents, while the benzimidazole core contributes to π-π stacking and hydrogen-bonding capabilities, making it a candidate for therapeutic applications, including neuroprotection or anticancer activity .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-methoxypyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-21-15-10(5-4-8-16-15)14(20)17-9-13-18-11-6-2-3-7-12(11)19-13/h2-8H,9H2,1H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYYNFBUZXEJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide typically involves the condensation of 2-methoxynicotinic acid with 2-aminomethylbenzimidazole. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions is crucial to ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Antinociceptive Effects
Research has indicated that compounds similar to N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide exhibit significant antinociceptive properties. For instance, studies on related benzimidazole derivatives have shown their effectiveness as selective B1 receptor antagonists, which are crucial in pain modulation. These compounds demonstrated high affinity for B1 receptors and were effective in reducing pain responses in animal models, suggesting their utility in managing pain conditions .
Antitubercular and Antimicrobial Properties
Recent studies have explored the synthesis of benzimidazole derivatives, including those structurally related to this compound, for their antimicrobial and antitubercular activities. These compounds were evaluated against Mycobacterium tuberculosis and other bacterial strains. The results indicated that certain derivatives exhibited promising activity against these pathogens, making them potential candidates for developing new antimicrobial agents .
| Compound | Activity | MIC (µM) |
|---|---|---|
| N1 | Antimicrobial (Gram-positive) | 1.27 |
| N8 | Antimicrobial (Gram-negative) | 1.43 |
| N9 | Anticancer (HCT116) | 5.85 |
| N18 | Anticancer (HCT116) | 4.53 |
In Vitro Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma. The mechanism often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation .
Case Studies
In one study, a series of benzimidazole derivatives were synthesized and tested for their anticancer activity using the Sulforhodamine B assay against the HCT116 cell line. The most potent compounds demonstrated IC50 values lower than the standard chemotherapeutic agent 5-FU, indicating their potential as effective anticancer agents .
Conclusion and Future Directions
The compound this compound shows significant promise across various therapeutic domains, particularly in pain management, antimicrobial treatment, and cancer therapy. Future research should focus on optimizing these compounds for enhanced efficacy and safety profiles through structural modifications and comprehensive preclinical evaluations.
Mechanism of Action
The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting key enzymes and signaling pathways. The compound’s methoxynicotinamide structure may enhance its binding affinity and specificity towards certain biological targets, leading to its observed bioactivity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Key Observations :
- Methoxy Group Impact: The 2-methoxy group in the target compound likely improves aqueous solubility compared to non-polar analogs (e.g., chloro or trifluoromethyl derivatives).
- Nicotinamide vs. Benzamide : Replacing the benzamide (as in N-(1H-benzo[d]imidazol-2-yl)-2-methoxybenzamide ) with a nicotinamide introduces a pyridine ring, altering electronic properties and binding interactions. This may shift target specificity toward NAD⁺-dependent enzymes or kinases.
- Halogenated Derivatives : Compounds with electron-withdrawing groups (e.g., 3,5-dichloro) exhibit significantly higher potency (up to 14-fold increases) but often suffer from cytotoxicity, limiting therapeutic utility .
Pharmacological Activity
- Potency: The target compound’s potency remains unquantified in the provided evidence.
- Cytotoxicity : Halogenated analogs (e.g., 3,5-dichloro) demonstrate low cell viability, whereas acrylamide derivatives (e.g., entry 25 in ) balance potency and safety. The target compound’s cytotoxicity profile is undefined but may align with less toxic methoxy-containing analogs .
Biological Activity
N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxynicotinic acid with benzimidazole derivatives. The methodology often utilizes various coupling agents and reaction conditions to optimize yield and purity. For example, recent studies have highlighted a versatile method for synthesizing related benzimidazole compounds using mild conditions and inexpensive reagents, which could be applicable to the synthesis of the target compound .
Anticancer Properties
The biological activity of this compound has been primarily evaluated in vitro against various cancer cell lines. Table 1 summarizes the cytotoxic effects observed in different assays.
| Cell Line | IC50 (µM) | Assay Type | Notes |
|---|---|---|---|
| A549 (Lung Cancer) | 6.75 ± 0.19 | 2D Assay | High activity observed |
| HCC827 (Lung Cancer) | 6.26 ± 0.33 | 2D Assay | Significant activity compared to other lines |
| NCI-H358 (Lung Cancer) | 6.48 ± 0.11 | 2D Assay | Moderate activity noted |
| MRC-5 (Fibroblast) | 3.11 ± 0.26 | 2D Assay | Moderate cytotoxicity; potential for toxicity |
The compound demonstrated notable cytotoxicity against lung cancer cell lines A549 and HCC827, with IC50 values indicating effective growth inhibition . Additionally, it was found that the compound affected normal lung fibroblasts (MRC-5), suggesting a need for further optimization to enhance selectivity for cancer cells .
Research indicates that this compound may exert its anticancer effects through several mechanisms:
- Topoisomerase Inhibition : It has been suggested that similar compounds interact with human topoisomerase I, leading to DNA damage and subsequent cell cycle arrest at the G2/M phase .
- Cell Cycle Arrest : Flow cytometric studies have shown that treatment with this compound can lead to G2/M phase arrest, indicating interference with DNA repair mechanisms following damage .
- Apoptosis Induction : Compounds in this class have been associated with promoting apoptosis in cancer cells, although specific pathways remain to be elucidated.
Study on Antitumor Activity
A comprehensive study evaluated a series of benzimidazole derivatives, including this compound, against a panel of cancer cell lines at the National Cancer Institute (NCI). The results indicated that certain derivatives exhibited significant growth inhibition across multiple cancer types, reinforcing the potential of this scaffold in drug development .
Comparative Analysis
In comparative studies, compounds similar to this compound showed varying degrees of efficacy against different cancer cell lines. For instance, while some derivatives demonstrated high selectivity for tumor cells over normal cells, others exhibited broader toxicity profiles, highlighting the importance of structural modifications for enhanced therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
